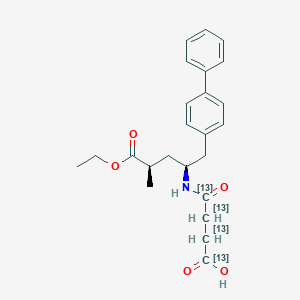
GLP-1R agonist 22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucagon-like peptide-1 receptor agonist 22 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This compound is primarily used in the treatment of type 2 diabetes mellitus due to its ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby improving glycemic control .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 22 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthetic approach allows for the production of long-acting peptide therapeutics.
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 22 often involves large-scale recombinant DNA technology. The process includes the expression of the peptide in bacterial or yeast systems, followed by purification and chemical modification to enhance stability and efficacy .
化学反应分析
Types of Reactions: Glucagon-like peptide-1 receptor agonist 22 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to improve its stability and efficacy.
Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 22 include oxidizing agents, reducing agents, and various catalysts. For example, the use of polyethylene glycol and fatty acids in the stapling process enhances the peptide’s stability .
Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability and efficacy. These modifications help in prolonging the half-life of the peptide and improving its therapeutic effects .
科学研究应用
Glucagon-like peptide-1 receptor agonist 22 has a wide range of scientific research applications. In chemistry, it is used to study the role of glucagon-like peptide-1 in glucose homeostasis. In biology, it is used to investigate the effects of glucagon-like peptide-1 receptor activation on various cellular processes. In medicine, it is primarily used in the treatment of type 2 diabetes mellitus and obesity.
作用机制
The mechanism of action of glucagon-like peptide-1 receptor agonist 22 involves the activation of the glucagon-like peptide-1 receptor, a class B G-protein coupled receptor. Upon activation, the receptor stimulates insulin secretion, inhibits glucagon release, and slows gastric emptying. These effects collectively contribute to improved glycemic control. The compound also has neuroprotective and cardiovascular protective effects, making it a promising therapeutic agent for various diseases .
相似化合物的比较
Similar Compounds: Similar compounds include other glucagon-like peptide-1 receptor agonists such as exenatide, liraglutide, and semaglutide. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
Uniqueness: Glucagon-like peptide-1 receptor agonist 22 is unique due to its enhanced stability and prolonged half-life, which are achieved through chemical modifications such as polyethylene glycol-fatty acid stapling. These modifications make it a more effective therapeutic agent compared to other glucagon-like peptide-1 receptor agonists .
属性
分子式 |
C30H27ClFN5O4 |
|---|---|
分子量 |
576.0 g/mol |
IUPAC 名称 |
2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-cyano-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C30H27ClFN5O4/c1-17-28-18(10-21(13-33)29(35-28)41-16-20-2-4-22(31)12-24(20)32)6-8-36(17)15-27-34-25-5-3-19(30(38)39)11-26(25)37(27)14-23-7-9-40-23/h2-5,10-12,17,23H,6-9,14-16H2,1H3,(H,38,39)/t17-,23-/m0/s1 |
InChI 键 |
XBNJEIHCAUXOSI-SBUREZEXSA-N |
手性 SMILES |
C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4)C(=O)O)C#N)OCC6=C(C=C(C=C6)Cl)F |
规范 SMILES |
CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4)C(=O)O)C#N)OCC6=C(C=C(C=C6)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


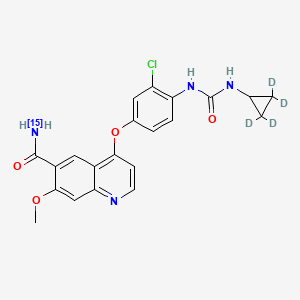

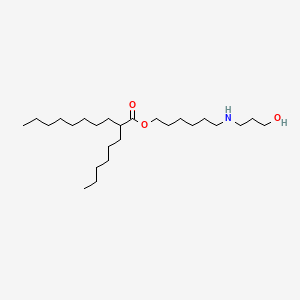
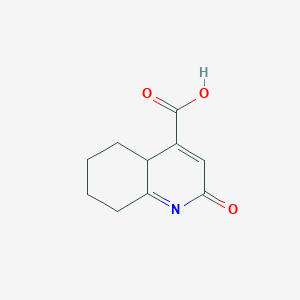

![Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate](/img/structure/B12362278.png)
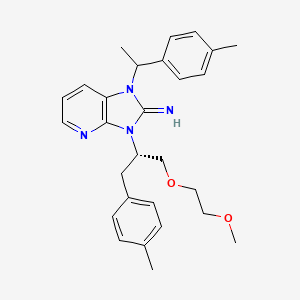
![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)

![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)

![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
![1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)
